(S)-Rasagiline Mesylate

Übersicht

Beschreibung

Rasagilinmesilat: Rasagilinmesilat ist ein hochpotenter, selektiver und irreversibler Inhibitor der mitochondrialen Monoaminoxidase B (MAO-B), der zur Behandlung der Parkinson-Krankheit eingesetzt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Herstellung von Rasagilinmesilat umfasst die Synthese von Rasagilin, gefolgt von seiner Umwandlung in das Mesilatsalz. Die Synthese von Rasagilin erfolgt typischerweise durch die Reaktion von Propargylamin mit 1-Indanon, wodurch ein Zwischenprodukt gebildet wird, das anschließend zu Rasagilin umgesetzt wird. Das Mesilatsalz wird durch Reaktion von Rasagilin mit Methansulfonsäure unter kontrollierten Bedingungen gebildet .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Rasagilinmesilat beinhaltet großtechnische Kristallisationstechniken zur Kontrolle der Partikelgröße und -reinheit. Das Verfahren stellt sicher, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Spezifikationen erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The preparation of S-PAI mesylate involves the synthesis of Rasagiline followed by its conversion to the mesylate salt. The synthesis of Rasagiline typically involves the reaction of propargylamine with 1-indanone to form the intermediate, which is then converted to Rasagiline. The mesylate salt is formed by reacting Rasagiline with methanesulfonic acid under controlled conditions .

Industrial Production Methods: : Industrial production of S-PAI mesylate involves large-scale crystallization techniques to control particle size and purity. The process ensures that the final product meets the required specifications for pharmaceutical use .

Analyse Chemischer Reaktionen

Reaktionstypen: : Rasagilinmesilat unterliegt verschiedenen chemischen Reaktionen, darunter nucleophile Substitutions- und Eliminierungsreaktionen. Die Mesylgruppe ist eine gute Abgangsgruppe, wodurch sie sich für diese Arten von Reaktionen eignet .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die bei Reaktionen mit Rasagilinmesilat verwendet werden, sind Methansulfonylchlorid zur Bildung der Mesylgruppe und starke Nucleophile wie Natriumazid oder Kalium-tert-butoxid für Substitutionsreaktionen .

Hauptprodukte: : Die Hauptprodukte, die aus Reaktionen mit Rasagilinmesilat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise nucleophile Substitutionsreaktionen zur Bildung verschiedener substituierter Indanon-Derivate führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

(S)-Rasagiline mesylate (commonly referred to as rasagiline) functions primarily by inhibiting the metabolism of dopamine, thus enhancing dopaminergic activity in the brain. Its unique profile allows it to avoid the amphetamine-like side effects associated with other MAO inhibitors, making it a safer option for patients. The drug is metabolized to L-aminoindane, which also contributes to its therapeutic effects without the neurotoxic consequences seen with other treatments .

Key Pharmacological Properties

- Selective MAO-B Inhibition : Rasagiline selectively inhibits MAO-B, leading to increased levels of dopamine in the synaptic cleft.

- Neuroprotective Effects : Studies suggest that rasagiline may exert neuroprotective effects beyond MAO-B inhibition, potentially modifying disease progression .

- Dosing and Administration : The recommended dosage is typically 1 mg per day, which has been shown to significantly improve motor symptoms in PD patients .

Monotherapy in Early Parkinson's Disease

Rasagiline has been evaluated as a monotherapy for early-stage PD. A multicenter trial demonstrated that patients receiving rasagiline showed significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo . The study involved 404 participants over 26 weeks, indicating its efficacy in managing early symptoms without the need for additional dopaminergic therapy.

Adjunct Therapy with Levodopa

In patients experiencing motor fluctuations while on levodopa therapy, rasagiline serves as an effective adjunct treatment. Clinical trials have shown that adding rasagiline can reduce "off" time and improve overall motor function. One study reported a 23% reduction in UPDRS scores among fluctuating patients treated with rasagiline compared to an 8.5% reduction in the placebo group .

Innovative Delivery Methods

Recent research has focused on improving the bioavailability of rasagiline through alternative delivery methods. Traditional oral administration faces challenges due to first-pass metabolism, limiting its effectiveness. Intranasal delivery systems have been developed using transferosomal gels to bypass hepatic metabolism and enhance direct delivery to the brain . This method aims to increase bioavailability and therapeutic efficacy significantly.

Case Study: Intranasal Delivery

A study investigated the formulation of rasagiline-loaded transferosomes for intranasal delivery. Results indicated that this method could provide a more effective route for delivering rasagiline directly to brain tissues, potentially improving patient outcomes by maximizing drug absorption while minimizing systemic side effects .

Safety Profile

Overall, rasagiline has demonstrated a favorable safety profile across various studies. Adverse events reported are generally mild and comparable to those experienced by placebo groups. Long-term studies have not indicated significant safety concerns, reinforcing its role as a reliable treatment option for PD patients .

Wirkmechanismus

Mechanism: : S-PAI mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease .

Molecular Targets and Pathways: : The primary molecular target of S-PAI mesylate is monoamine oxidase B. The inhibition of this enzyme affects various neuronal signaling pathways, including those involved in the regulation of mood and movement .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den Verbindungen, die Rasagilinmesilat ähneln, gehören andere Monoaminoxidase-Hemmer wie Selegilin und Safinamid .

Einzigartigkeit: : Rasagilinmesilat zeichnet sich durch seine selektive und irreversible Hemmung der Monoaminoxidase B aus, wodurch es besonders effektiv bei der Behandlung der Parkinson-Krankheit ist. Im Gegensatz zu anderen Monoaminoxidase-Hemmern hat Rasagilinmesilat eine relativ geringe Affinität zu Monoaminoxidase A, wodurch das Risiko von Nebenwirkungen, die mit einer nicht-selektiven Hemmung verbunden sind, verringert wird .

Biologische Aktivität

(S)-Rasagiline Mesylate, a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is primarily used in the treatment of Parkinson's disease (PD). This compound enhances dopaminergic neurotransmission by preventing the breakdown of dopamine, thus improving motor function and potentially offering neuroprotective effects. Its unique pharmacological profile distinguishes it from other MAO-B inhibitors, such as selegiline.

(S)-Rasagiline selectively inhibits MAO-B, an enzyme responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, (S)-Rasagiline increases the availability of dopamine, which is crucial for motor control. The compound also exhibits neuroprotective properties, likely due to its ability to modulate oxidative stress and apoptosis in neuronal cells.

Key Pharmacological Properties

- Selectivity : (S)-Rasagiline has a higher selectivity for MAO-B over MAO-A, making it effective at lower doses without the amphetamine-like side effects associated with some other MAO inhibitors.

- Potency : It is reported to be 5-10 times more potent than selegiline in inhibiting MAO-B activity .

- Metabolism : The primary metabolite, (R)-1-aminoindan, lacks amphetamine-like effects and contributes to the drug's therapeutic profile .

Absorption and Distribution

(S)-Rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36%. Peak plasma concentrations occur within 0.5 to 0.7 hours post-administration. The pharmacokinetics are linear and dose-proportional within the therapeutic range of 0.5 to 2 mg per day .

Elimination

The drug is primarily eliminated through oxidative metabolism by cytochrome P450 isoenzyme 1A2, followed by renal excretion. The half-life of (S)-Rasagiline is about 1.34 hours, while its effects persist longer due to irreversible MAO-B inhibition .

Case Studies and Clinical Trials

- Efficacy in Early Parkinson's Disease : In a randomized controlled trial involving 404 patients with early PD, those treated with (S)-Rasagiline at doses of 1 or 2 mg/day showed a statistically significant reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo. The treatment effect was sustained even after discontinuation .

- Long-term Effects : Another study demonstrated that patients on (S)-Rasagiline experienced a decrease in motor fluctuations when used as an adjunct therapy to levodopa. This effect remained evident six weeks post-treatment cessation .

Safety Profile

(S)-Rasagiline has a favorable safety profile with minimal adverse effects reported. Common side effects include headache, nausea, and insomnia; however, these were not significantly different from placebo groups in clinical trials . Importantly, there have been no reports of hypertensive crises at recommended doses.

Comparative Table of MAO-B Inhibitors

| Compound | Selectivity | Potency (IC50 for MAO-B) | Common Side Effects |

|---|---|---|---|

| (S)-Rasagiline | High | 4.43 nM | Headache, nausea |

| Selegiline | Moderate | ~10 nM | Amphetamine-like effects |

| Safinamide | Moderate | Not specified | Dyskinesia |

Research Findings

Recent studies indicate that (S)-Rasagiline not only alleviates symptoms but may also slow disease progression in PD patients. Its neuroprotective properties have been highlighted in various animal models where it reduced neuronal death under conditions of oxidative stress .

Eigenschaften

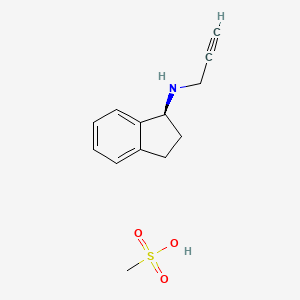

IUPAC Name |

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.